molecular formula C13H17NO B13066373 2-(3-Amino-4-methylphenyl)cyclohexan-1-one

2-(3-Amino-4-methylphenyl)cyclohexan-1-one

Cat. No.: B13066373
M. Wt: 203.28 g/mol
InChI Key: VAOACCYXHPWTFX-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group and a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with cyclohexanone under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-methylphenyl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in various chemical reactions, altering the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler compound with a similar cyclohexanone ring but lacking the amino and methyl groups.

    2-(3-Amino-4-methylphenyl)cyclohexan-1-ol: A related compound with an alcohol group instead of a ketone group.

    2-(3-Amino-4-methylphenyl)cyclohexan-1-amine: A similar compound with an amine group instead of a ketone group.

Uniqueness

2-(3-Amino-4-methylphenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5,14H2,1H3

InChI Key

VAOACCYXHPWTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2=O)N

Origin of Product

United States

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